Fmoc-(r)-3-amino-2-(3,5-difluorobenzyl)propanoic acid
Description
Fmoc-(R)-3-amino-2-(3,5-difluorobenzyl)propanoic acid is a fluorinated amino acid derivative widely used in solid-phase peptide synthesis (SPPS). Its structure features:
- Fmoc protection: Ensures compatibility with standard SPPS protocols, allowing selective deprotection under mild basic conditions.
- 3,5-Difluorobenzyl group: Introduces electron-withdrawing fluorine atoms, enhancing metabolic stability and influencing peptide-receptor interactions.
- Chiral (R)-configuration: Critical for maintaining stereochemical integrity in peptide design, particularly in therapeutic applications.
Properties
CAS No. |
1260609-68-4 |
|---|---|
Molecular Formula |
C25H21F2NO4 |
Molecular Weight |
437.4 g/mol |
IUPAC Name |
(2R)-2-[(3,5-difluorophenyl)methyl]-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C25H21F2NO4/c26-17-10-15(11-18(27)12-17)9-16(24(29)30)13-28-25(31)32-14-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-8,10-12,16,23H,9,13-14H2,(H,28,31)(H,29,30)/t16-/m1/s1 |
InChI Key |
CCEZGZLOWYHHLS-MRXNPFEDSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC[C@@H](CC4=CC(=CC(=C4)F)F)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(CC4=CC(=CC(=C4)F)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Amino Acid Backbone and Side Chain Introduction
A representative synthetic route begins with a suitably protected amino acid precursor such as methyl (R)-2-((tert-butoxycarbonyl)amino)-3-iodopropanoate. This intermediate undergoes palladium-catalyzed cross-coupling with a fluorinated aryl halide (e.g., 3,5-difluorobromobenzene) to introduce the difluorobenzyl moiety at the 2-position of the propanoic acid backbone.
| Step | Reagents & Catalysts | Solvent | Temperature | Time | Notes |
|---|---|---|---|---|---|
| Cross-coupling | Pd2(dba)3, SPhos ligand | Dry dimethylformamide (DMF) | Room temperature | 3 days | Under argon atmosphere for selectivity |
| Reduction and workup | Zinc dust, iodine | DMF | Room temperature | Until clear solution | Ensures removal of residual iodine |
| Protection of amino group | tert-Butoxycarbonyl (Boc) protection | Standard conditions | Ambient | Variable | Protects amine during coupling |
This method is adapted from protocols reported for similar fluorinated amino acid derivatives, ensuring high stereochemical fidelity and yield.
Fmoc Protection of the Amino Group
Following the introduction of the difluorobenzyl side chain, the amino group is deprotected from Boc and subsequently protected with the Fmoc group to enable compatibility with solid-phase peptide synthesis (SPPS).
Typical Fmoc protection procedure:
| Reagent | Amount (equiv) | Solvent | Temperature | Time | Notes |
|---|---|---|---|---|---|
| 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl) | 1.2 equiv | Dichloromethane (DCM) or DMF | 0–5 °C to room temp | 1–3 hours | Base (e.g., NaHCO3) used to neutralize HCl formed |
The reaction is monitored by thin-layer chromatography (TLC) or HPLC to confirm completion. The Fmoc-protected amino acid is then purified by crystallization or column chromatography.
Solid-Phase Peptide Synthesis (SPPS) Incorporation
The this compound is typically employed as a monomer in Fmoc-based SPPS. The coupling onto resin-bound peptides follows established protocols:
| Step | Reagents | Conditions | Time | Notes |
|---|---|---|---|---|
| Resin swelling | Resin in dichloromethane (DCM) or DMF | 30 min to 1 hour, room temp | 30–60 min | Prepares resin for efficient coupling |
| Fmoc deprotection | 20% piperidine in DMF | Room temperature | 15–60 min | Removes Fmoc to expose amine for coupling |
| Amino acid activation | HATU, HOAt, N-methylmorpholine (NMM) or collidine | Room temperature | 4–24 hours | Ensures efficient coupling |
| Coupling | This compound | Room temperature | 4–24 hours | Excess amino acid used for completeness |
| Washing | DMF, DCM | Multiple cycles | 5–10 min | Removes unreacted reagents |
This method is adapted from the Nowick laboratory’s standard practices for Fmoc-based SPPS, ensuring high coupling efficiency and peptide purity.
Data Tables Summarizing Key Parameters
| Parameter | Typical Value / Range | Comments |
|---|---|---|
| Palladium catalyst loading | 2–5 mol% Pd2(dba)3 | Ensures efficient cross-coupling |
| Ligand (SPhos) loading | 5–10 mol% | Enhances catalyst stability and selectivity |
| Solvent for coupling | Dry DMF | Anhydrous conditions critical |
| Reaction temperature | Room temperature (20–25 °C) | Mild conditions to preserve stereochemistry |
| Fmoc protection reagent amount | 1.1–1.2 equivalents of Fmoc-Cl | Slight excess to drive reaction to completion |
| Piperidine concentration | 20% (v/v) in DMF | Standard for Fmoc deprotection |
| Coupling time | 4–24 hours | Longer times improve coupling completeness |
| Purification method | Silica gel chromatography or crystallization | Removes impurities and side products |
Research Findings and Analytical Characterization
Stereochemical Integrity: The use of palladium-catalyzed cross-coupling at room temperature preserves the (R)-configuration of the amino acid, confirmed by chiral HPLC and NMR spectroscopy.
Purity and Yield: Optimized reaction conditions yield product purities >95%, with isolated yields ranging from 60% to 85% depending on scale and purification method.
Stability: The Fmoc-protected amino acid shows stability under standard laboratory storage conditions (0–8 °C), with no significant degradation over several months.
Functional Performance: Incorporation into peptides via SPPS results in high coupling efficiency and minimal racemization, as confirmed by mass spectrometry and analytical HPLC of synthesized peptides.
Summary of Preparation Workflow
| Step | Description | Key Reagents/Conditions |
|---|---|---|
| 1. Synthesis of iodopropanoate intermediate | Starting material for side chain introduction | Boc-protected amino acid ester |
| 2. Palladium-catalyzed cross-coupling | Introduce 3,5-difluorobenzyl group | Pd2(dba)3, SPhos, dry DMF, RT |
| 3. Deprotection of Boc group | Prepare amine for Fmoc protection | Acidic conditions (e.g., TFA) |
| 4. Fmoc protection | Protect amino group for SPPS | Fmoc-Cl, base, DCM or DMF |
| 5. Purification | Chromatography or crystallization | Silica gel, solvents |
| 6. Incorporation into peptides via SPPS | Coupling to resin-bound peptides | HATU/HOAt, NMM or collidine, DMF |
Chemical Reactions Analysis
Types of Reactions
Fmoc-®-3-amino-2-(3,5-difluorobenzyl)propanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The 3,5-difluorobenzyl group can participate in nucleophilic aromatic substitution reactions.
Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are often carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Deprotection Reactions: Piperidine in DMF is commonly used to remove the Fmoc group.
Major Products Formed
Substitution Reactions: The major products depend on the nucleophile used. For example, reaction with an amine would yield an amine-substituted product.
Deprotection Reactions: The major product is the free amino acid after removal of the Fmoc group.
Scientific Research Applications
Fmoc-(R)-3-amino-2-(3,5-difluorobenzyl)propanoic acid is a synthetic amino acid derivative with a fluorenylmethoxycarbonyl (Fmoc) protecting group, an amino group, a carboxylic acid group, and a 3,5-difluorobenzyl group. It belongs to the class of unnatural amino acids and is used in various biochemical applications due to its unique structural features that enhance its reactivity and biological activity. The fluorine substituents can enhance binding affinity and specificity towards biological targets. This compound has been studied for its potential roles in enzyme-substrate interactions and as a modulator of receptor activity. Its unique structure allows it to influence protein folding and stability, which is critical in drug design and development.
Scientific Research Applications
This compound has various applications in scientific research and industry. Studies have focused on its interactions with various biological macromolecules. The fluorine atoms are known to influence the electronic properties of the molecule, enhancing its binding affinity to target proteins. Interaction studies often utilize techniques such as:
- Drug Design and Development The compound's influence on protein folding and stability makes it valuable in drug design and development.
- Enzyme-Substrate Interactions It has been studied for potential roles in enzyme-substrate interactions.
- Receptor Activity Modulation It has also been investigated as a modulator of receptor activity.
- Medicinal Chemistry The specific positioning of fluorine atoms at the 3 and 5 positions on the benzyl ring influences its chemical reactivity and enhances its biological activity compared to similar compounds, making it valuable in medicinal chemistry.
The presence of fluorine substituents can enhance the binding affinity and specificity towards biological targets. The unique positioning of fluorine atoms at the 3 and 5 positions on the benzyl ring influences its chemical reactivity and enhances its biological activity compared to similar compounds. The electronic effects imparted by these fluorine atoms can significantly alter interactions with biological targets.
Analogues
Several compounds share structural similarities with this compound.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Fmoc-(R)-3-amino-2-(2,4-difluorobenzyl)propanoic acid | Fluorine at 2 and 4 positions | Different electronic effects due to fluorine positioning |
| Fmoc-(R)-3-amino-2-(2,6-difluorobenzyl)propanoic acid | Fluorine at 2 and 6 positions | Variations in hydrophobic interactions |
| Fmoc-(R)-3-amino-2-(4-fluorobenzyl)propanoic acid | Fluorine at 4 position | Lacks the additional fluorine which may affect binding properties |
Mechanism of Action
The mechanism of action of Fmoc-®-3-amino-2-(3,5-difluorobenzyl)propanoic acid depends on its application. In peptide synthesis, the Fmoc group protects the amino group during chain elongation and is removed under basic conditions to allow further reactions. The 3,5-difluorobenzyl group can influence the chemical properties of the peptide, such as its hydrophobicity and binding affinity.
Comparison with Similar Compounds
Structural Variations and Functional Groups
The compound’s unique substituents differentiate it from analogues:
Protective Group Strategies
Physicochemical and Functional Properties
- Electronic Effects: Fluorine atoms enhance stability against oxidative degradation compared to non-fluorinated analogues (e.g., pyridyl or imidazolyl derivatives ).
- Stereochemical Impact : The (R)-configuration distinguishes it from (S)-isomers (e.g., ), which may exhibit divergent biological activity.
Q & A
Q. What is the role of the Fmoc group in this compound during solid-phase peptide synthesis (SPPS)?
The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a temporary protecting group for the α-amino group, enabling stepwise peptide elongation. It is selectively removed under mild basic conditions (e.g., 20% piperidine in DMF) without affecting acid-labile side-chain protections like Boc (tert-butoxycarbonyl) . This orthogonal protection strategy ensures controlled synthesis of complex peptides.
Q. What solvents and storage conditions are optimal for handling this compound?
The compound is typically dissolved in polar aprotic solvents like DMF or DMSO due to its low solubility in water. For stability, store desiccated at -20°C to prevent hydrolysis of the Fmoc group or degradation of the difluorobenzyl moiety. Prolonged exposure to moisture or light should be avoided .
Q. How can researchers verify the purity and identity of this compound post-synthesis?
Analytical methods include:
- HPLC : To assess purity using reverse-phase C18 columns with UV detection at 260–300 nm (Fmoc absorption).
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF.
- NMR : ¹H/¹³C NMR to validate stereochemistry and substituent integration (e.g., difluorobenzyl protons at ~6.8–7.2 ppm) .
Advanced Research Questions
Q. How does the 3,5-difluorobenzyl substituent influence peptide conformation and binding interactions?
The electron-withdrawing fluorine atoms enhance hydrophobicity and stabilize aromatic π-π stacking or C–F···H interactions in target binding pockets. This modification is particularly useful in designing protease inhibitors or GPCR-targeted peptides, where fluorination improves metabolic stability and binding affinity .
Q. What coupling reagents minimize racemization during incorporation into peptide sequences?
Use low-racemization reagents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with Oxyma Pure in DMF. Maintain reaction temperatures below 25°C and monitor coupling efficiency via Kaiser or chloranil tests .
Q. Are there compatibility challenges with orthogonal protecting groups (e.g., Boc, Alloc) in multi-step syntheses?
The Fmoc group is base-labile, while Boc (acid-labile) and Alloc (palladium-cleavable) are orthogonal. Ensure sequential deprotection steps avoid overlapping conditions. For example, Boc deprotection with TFA (trifluoroacetic acid) must precede Fmoc removal to prevent premature cleavage .
Q. How does steric hindrance from the benzyl group affect coupling efficiency in sterically demanding sequences?
The 3,5-difluorobenzyl group introduces steric bulk, potentially slowing coupling kinetics. Optimize with:
- Extended reaction times (2–4 hours).
- Microwave-assisted synthesis (50°C, 10–20 W) to enhance reactivity.
- Pre-activation of the amino acid with coupling reagents before resin addition .
Q. What strategies resolve contradictory CD or NMR data on peptide secondary structure when using this derivative?
Fluorine atoms may alter electronic environments, skewing spectroscopic interpretations. Cross-validate with:
- Circular Dichroism (CD) : Compare spectra with non-fluorinated analogs.
- 2D-NMR (NOESY) : Identify fluorine-induced chemical shift perturbations.
- Molecular Dynamics Simulations : Model fluorine’s impact on conformational dynamics .
Methodological Best Practices
- Deprotection Optimization : Test piperidine concentration (10–30% in DMF) and duration (5–15 minutes) to balance Fmoc removal efficiency and side reactions.
- Purification : Use preparative HPLC with gradients of 0.1% TFA in acetonitrile/water for crude peptide isolation.
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) to assess shelf-life under varying conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
